[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate
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Overview
Description
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate typically involves multiple steps, starting from simpler organic precursors. One common method involves the nitration of a hexahydrofurofuran derivative under controlled conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a nitrate salt, often in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitrooxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated or aminated compounds .
Scientific Research Applications
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular research due to its nitrate groups.
Mechanism of Action
The mechanism of action of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate involves its interaction with biological molecules. The nitrooxy groups can release nitric oxide (NO), which is a potent vasodilator and signaling molecule. This release can activate various molecular pathways, including the cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
Isosorbide dinitrate: Another nitrate compound used in cardiovascular medicine.
Nitroglycerin: A well-known nitrate used for its vasodilatory effects.
Pentaerythritol tetranitrate: A nitrate ester with applications in explosives and medicine.
Uniqueness
[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is unique due to its hexahydrofurofuran ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
38777-20-7 |
---|---|
Molecular Formula |
C6H8N2O8 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI Key |
MOYKHGMNXAOIAT-UNTFVMJOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Synonyms |
dianhydro-L-iditol-2,5-dinitrate isoidide dinitrate isoidide dinitrate, (L)-isome |
Origin of Product |
United States |
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